molecular formula C7H12O2 B153814 Ethyl 4-pentenoate CAS No. 1968-40-7

Ethyl 4-pentenoate

Cat. No. B153814
CAS RN: 1968-40-7
M. Wt: 128.17 g/mol
InChI Key: PTVSRINJXWDIKP-UHFFFAOYSA-N
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Patent
US05143831

Procedure details

To a solution containing 4-pentenoic acid (20.73 g, 207 mmol) in ethanol (100 mL) and benzene (200 mL) was added H2SO4 (250 μL). The solution was refluxed and monitored by GC (50° C., 1 min to 250° C. at 10° C./min; DB-5; tR of acid 4.4 min, ester 3.8 min). After 15 h, the reaction was complete; about 1/2 of the solvent was removed under reduced pressure and diluted with 150 mL ether. This was extracted with H2O (1×150 mL), saturated NaHCO3 (2×150 mL), H2O (1×150 mL), and brine (1×100 mL). The organic layer was dried over K2CO3, the solvent was removed under water aspirator vacuum, and the residue was distilled to yield ethyl 4-pentenoate, a compound, having the following structure: ##STR11## (20.79 g, 162 mmol, 78%; bp760 144° C.): 1H-NMR (200 MHz, CDCl3) δ 1.25 (t, J=7.2 Hz 3 H, CH3), 2.36 (m, 4 H, CH2CH2), 4.14 (q, J=7.2 Hz, 2 H, OCH2), 4.95-5.13 (m, 2 H, H2C=). 5.81 (m, 1 H, =CH); 13C-NMR (50 MHz, CDCl3) δ 14.2 (CH3), 28.6, 33.5 (C--H2CH2), 115.3 (H2C=), 136.5 (=CH), 172.8 (C=O).
Quantity
20.73 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
250 μL
Type
reactant
Reaction Step Two
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([OH:7])(=[O:6])[CH2:2][CH2:3][CH:4]=[CH2:5].OS(O)(=O)=O.[CH2:13](O)[CH3:14]>C1C=CC=CC=1>[C:1]([O:7][CH2:13][CH3:14])(=[O:6])[CH2:2][CH2:3][CH:4]=[CH2:5]

Inputs

Step One
Name
Quantity
20.73 g
Type
reactant
Smiles
C(CCC=C)(=O)O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Name
Quantity
200 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
250 μL
Type
reactant
Smiles
OS(=O)(=O)O
Step Three
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed
CUSTOM
Type
CUSTOM
Details
about 1/2 of the solvent was removed under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with 150 mL ether
EXTRACTION
Type
EXTRACTION
Details
This was extracted with H2O (1×150 mL), saturated NaHCO3 (2×150 mL), H2O (1×150 mL), and brine (1×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over K2CO3
CUSTOM
Type
CUSTOM
Details
the solvent was removed under water
DISTILLATION
Type
DISTILLATION
Details
the residue was distilled

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C(CCC=C)(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.